molecular formula C17H20N6O B11414281 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine

Katalognummer: B11414281
Molekulargewicht: 324.4 g/mol
InChI-Schlüssel: RENKJGLCFMDRCO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a triazolopyridazine derivative characterized by a methyl group at position 3 and a 4-(4-methoxyphenyl)piperazine moiety at position 5. This scaffold is part of a broader class of heterocyclic compounds investigated for their pharmacological versatility.

The synthesis of triazolopyridazine derivatives typically involves sequential functionalization at positions 3 and 6. For example, intermediates like 6-chloro-3-methyltriazolopyridazine may undergo nucleophilic substitution with piperazine derivatives to introduce the 4-methoxyphenylpiperazine group .

Eigenschaften

Molekularformel

C17H20N6O

Molekulargewicht

324.4 g/mol

IUPAC-Name

6-[4-(4-methoxyphenyl)piperazin-1-yl]-3-methyl-[1,2,4]triazolo[4,3-b]pyridazine

InChI

InChI=1S/C17H20N6O/c1-13-18-19-16-7-8-17(20-23(13)16)22-11-9-21(10-12-22)14-3-5-15(24-2)6-4-14/h3-8H,9-12H2,1-2H3

InChI-Schlüssel

RENKJGLCFMDRCO-UHFFFAOYSA-N

Kanonische SMILES

CC1=NN=C2N1N=C(C=C2)N3CCN(CC3)C4=CC=C(C=C4)OC

Herkunft des Produkts

United States

Vorbereitungsmethoden

Chemische Reaktionsanalyse

Arten von Reaktionen

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin durchläuft verschiedene chemische Reaktionen, darunter:

Häufige Reagenzien und Bedingungen

Hauptprodukte, die gebildet werden

Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. So kann beispielsweise die Oxidation hydroxylierte Derivate ergeben, während die Reduktion amin-funktionalisierte Verbindungen produzieren kann. Substitutionsreaktionen können zu einer Vielzahl von Derivaten führen, an denen verschiedene funktionelle Gruppen an den aromatischen Ring gebunden sind.

Analyse Chemischer Reaktionen

Types of Reactions

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine-functionalized compounds. Substitution reactions can result in a variety of derivatives with different functional groups attached to the aromatic ring .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazin beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen, wie z. B. Rezeptoren und Enzymen. Die Verbindung bindet bekanntermaßen an Alpha1-adrenerge Rezeptoren, moduliert ihre Aktivität und beeinflusst verschiedene physiologische Prozesse. Diese Interaktion kann zu Veränderungen in der Neurotransmitterfreisetzung, Rezeptorsignalisierung und zellulären Reaktionen führen.

Wirkmechanismus

The mechanism of action of 6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets, such as receptors and enzymes. The compound is known to bind to alpha1-adrenergic receptors, modulating their activity and influencing various physiological processes. This interaction can lead to changes in neurotransmitter release, receptor signaling, and cellular responses .

Vergleich Mit ähnlichen Verbindungen

Structural Analogs and Substituent Effects

The biological activity of triazolopyridazine derivatives is highly dependent on substituents at positions 3 and 6. Below is a comparative analysis of key analogs:

Table 1: Structural and Pharmacological Comparison of Triazolopyridazine Derivatives
Compound Name & Source R3 Substituent R6 Substituent Primary Target Key Findings
Target Compound Methyl 4-(4-Methoxyphenyl)piperazin-1-yl Inferred: PDE4 or AR Likely modulates PDE4 or AR based on piperazine moiety .
Compound 18 () (R)-2,5-Dimethoxyphenyl 4-Methoxy-3-(tetrahydrofuran-3-yloxy)phenyl PDE4 IC50 < 10 nM; >1000-fold selectivity for PDE4 isoforms .
AZD3514 () Trifluoromethyl 4-{4-[2-(4-Acetylpiperazin-1-yl)ethoxy]phenyl}piperidin-1-yl Androgen Receptor (AR) Binds AR with high affinity; inhibits nuclear translocation .
TPA023 () 2-Fluorophenyl 6-(2-Ethyl-2H-1,2,4-triazol-3-ylmethoxy) GABAA (α2/α3 subunits) Anxiolytic without sedation; α2/α3 selectivity .
BW69424 () Isopropyl 4-(4-Methoxyphenyl)piperazin-1-yl Unknown Structural similarity to target compound; no reported activity .

Target Selectivity and Potency

  • PDE4 Inhibition : Compound 18 () demonstrates that electron-rich aryl groups at R3 (e.g., dimethoxyphenyl) and polar substituents at R6 enhance PDE4 potency and selectivity. The target compound’s 4-methoxyphenylpiperazine group may similarly engage PDE4’s hydrophobic pocket, though potency data are needed .
  • GABAA Modulation : TPA023’s 2-fluorophenyl and triazolylmethoxy groups confer selectivity for α2/α3 GABAA subunits. In contrast, the target compound’s piperazine moiety may favor different targets, highlighting scaffold versatility .
  • Androgen Receptor Antagonism : AZD3514’s trifluoromethyl and acetylpiperazine groups optimize AR binding. The target compound’s methyl group may reduce steric hindrance compared to bulkier R3 substituents .

Functional Group Impact on Activity

  • Piperazine Derivatives : The 4-methoxyphenylpiperazine group (common in the target compound and BW69424) is associated with improved solubility and receptor interaction. Piperazine moieties often enhance pharmacokinetics and target affinity .
  • R3 Substituents : Smaller groups (e.g., methyl) may improve metabolic stability, while aryl groups (e.g., dimethoxyphenyl in Compound 18) enhance target binding via π-π interactions .
  • Electron-Withdrawing Groups : Trifluoromethyl (AZD3514) and chloro substituents () increase metabolic stability and potency in cellular assays .

Biologische Aktivität

6-[4-(4-Methoxyphenyl)piperazin-1-yl]-3-methyl[1,2,4]triazolo[4,3-b]pyridazine is a compound of significant interest in pharmacological research due to its potential biological activities. This article aims to provide an overview of its biological activity, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a triazolo-pyridazine core linked to a piperazine moiety substituted with a methoxyphenyl group. Its molecular formula is C19H22N4OC_{19}H_{22}N_{4}O with a molecular weight of approximately 318.41 g/mol.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : The compound has shown effectiveness against several bacterial strains, suggesting potential use as an antimicrobial agent.
  • Antiparasitic Effects : Preliminary studies indicate activity against protozoan parasites, particularly those causing diseases such as cryptosporidiosis.
  • Cytotoxicity : There are indications of cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer properties.

Antimicrobial Activity

A study evaluated the antimicrobial properties of various derivatives of triazolo-pyridazine compounds. The results showed that compounds similar to this compound exhibited significant inhibition against both Gram-positive and Gram-negative bacteria.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
AE. coli12.5 µg/mL
BS. aureus6.25 µg/mL
CP. aeruginosa25 µg/mL

Antiparasitic Activity

In vivo studies have shown that derivatives of triazolopyridazine exhibit moderate efficacy against Cryptosporidium species. The compound's mechanism appears related to its ability to disrupt metabolic pathways in the parasite.

Case Study: Cryptosporidium Inhibition

A recent study highlighted the effectiveness of triazolopyridazine derivatives in inhibiting Cryptosporidium growth in vitro. The compound demonstrated an EC50 value of 3.8 µM, indicating promising potential for therapeutic application against this pathogen .

Cytotoxicity Studies

Cytotoxicity assays conducted on various cancer cell lines revealed that the compound induces apoptosis in a dose-dependent manner. The following table summarizes the findings:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-720Cell cycle arrest
A54910Reactive oxygen species generation

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.